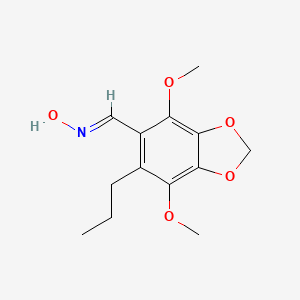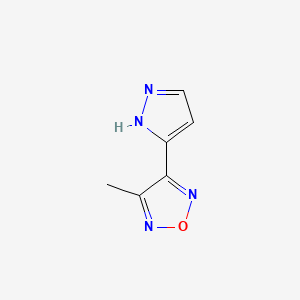![molecular formula C21H17FN6O5 B11482162 N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11482162.png)
N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of fluorophenoxy, oxadiazole, phenyl, pyrazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol derivative with a suitable leaving group.
Coupling with the pyrazole ring: The pyrazole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final acetamide formation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Chemical Research: It can serve as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and oxadiazole groups could play a role in binding to the target, while the pyrazole and acetamide groups may influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
- N’-[(Z)-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methylene]-6-(4-morpholinyl)nicotinohydrazide
- [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol
Uniqueness
N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide stands out due to its combination of functional groups, which may confer unique chemical and biological properties. The presence of both the oxadiazole and pyrazole rings, along with the fluorophenoxy and nitro groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17FN6O5 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C21H17FN6O5/c1-13-10-18(28(30)31)25-27(13)11-19(29)23-16-6-2-14(3-7-16)21-24-20(33-26-21)12-32-17-8-4-15(22)5-9-17/h2-10H,11-12H2,1H3,(H,23,29) |
InChI Key |
GIFHGAGJYUQTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11482094.png)
![2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide](/img/structure/B11482095.png)
![Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl-](/img/structure/B11482100.png)
![2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11482112.png)
![1-(2-methoxyphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482118.png)
![5-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11482119.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-](/img/structure/B11482123.png)

![[4-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11482137.png)

![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]-, ethyl ester](/img/structure/B11482148.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11482157.png)
![1H-1,2,3,4-Tetrazole, 5-[3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propyl]-](/img/structure/B11482161.png)
